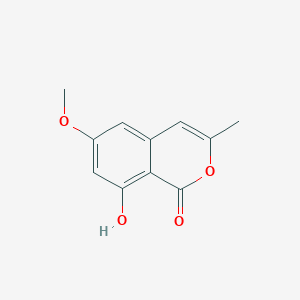
3-Methyl-6-methoxy-8-hydroxyisocoumarin
説明
3-Methyl-6-methoxy-8-hydroxyisocoumarin is a natural product found in Streptomyces, Pleospora bjoerlingii, and Ceratocystis with data available.
科学的研究の応用
Biological Activities
3-Methyl-6-methoxy-8-hydroxyisocoumarin exhibits several biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Properties : It has shown effectiveness against various pathogens. For instance, studies have indicated that isocoumarins derived from fungi exhibit antibacterial and antifungal properties. Specifically, derivatives have been tested against bacteria such as E. coli and B. subtilis, demonstrating varying degrees of inhibition .
- Antioxidant Activity : Isocoumarins are known to possess antioxidant properties, which help in neutralizing free radicals in biological systems. This activity is crucial for preventing oxidative stress-related diseases .
- Neuroprotective Effects : Some studies have explored the potential of isocoumarins in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This compound has shown moderate AChE inhibitory activity, suggesting its potential as a neuroprotective agent .
Pharmaceutical Applications
The pharmaceutical applications of this compound are promising:
- Anti-inflammatory Agents : The compound has been investigated for its anti-inflammatory properties, making it a potential candidate for developing drugs aimed at treating inflammatory diseases .
- Immunomodulatory Effects : Research indicates that derivatives of isocoumarins can modulate immune responses, which could be beneficial in treating autoimmune disorders or enhancing vaccine efficacy .
Agricultural Applications
In agriculture, this compound has potential uses as a natural pesticide or fungicide:
- Fungicidal Activity : The compound has been evaluated for its ability to inhibit fungal pathogens affecting crops. Its application could lead to the development of environmentally friendly agricultural practices .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving fungal fermentation. For instance, Aspergillus caepitosus has been identified as a source for producing this compound through fermentation on specific substrates such as corn .
Table 1: Synthesis Methods and Yields
| Source Organism | Substrate | Yield (mg/kg) |
|---|---|---|
| Aspergillus caepitosus | Autoclaved cracked corn | 140 |
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotective Potential : In vitro assays demonstrated that the compound could inhibit AChE activity, suggesting its potential in developing treatments for neurodegenerative diseases like Alzheimer's .
- Fungal Inhibition : Field trials assessing its efficacy as a fungicide showed promising results against common agricultural pathogens, supporting its use in sustainable agriculture practices .
特性
IUPAC Name |
8-hydroxy-6-methoxy-3-methylisochromen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMCHKXIXROMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















